molecular formula C18H19F3N2O2S B12327902 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one

9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one

Cat. No.: B12327902
M. Wt: 384.4 g/mol
InChI Key: OEAAZHPVRAHPKR-UHFFFAOYSA-N
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Description

9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a trifluoroethylsulfanyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Trifluoroethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoroethylthiol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The methoxy group and the trifluoroethylsulfanyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The trifluoroethylsulfanyl group, in particular, can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoroethylsulfanyl group can enhance binding affinity and selectivity, while the quinazolinone core can modulate the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2,3,3-trimethyl-3H-indole: This compound shares the methoxy and trimethyl groups but has a different core structure.

    Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Similar in having trimethyl groups but differs in the core and functional groups.

    ADDA (amino acid): Contains a methoxy group and trimethyl groups but is an amino acid with a different overall structure.

Uniqueness

The uniqueness of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one lies in its combination of a quinazolinone core with a trifluoroethylsulfanyl group and a methoxy group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C18H19F3N2O2S/c1-17(2)8-10-5-6-11(25-4)7-12(10)14-13(17)15(24)23(3)16(22-14)26-9-18(19,20)21/h5-7H,8-9H2,1-4H3

InChI Key

OEAAZHPVRAHPKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(F)(F)F)C)C

Origin of Product

United States

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